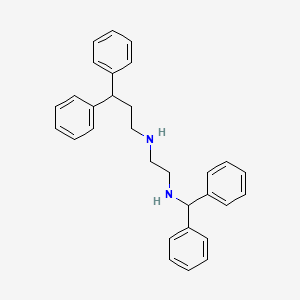![molecular formula C12H8F6S B12573912 {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene CAS No. 201943-34-2](/img/structure/B12573912.png)
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is a fluorinated organic compound with the molecular formula C12H8F6S. This compound is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a hexafluoropentynyl chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the Hexafluoropentynyl Intermediate: The hexafluoropentynyl group can be synthesized through the reaction of a suitable alkyne with a fluorinating agent under controlled conditions.
Attachment of the Sulfanyl Group: The hexafluoropentynyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Benzene: Finally, the sulfanyl-substituted hexafluoropentynyl intermediate is coupled with a benzene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds
Biology
The compound’s fluorinated nature makes it a valuable tool in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which have applications in various sectors including electronics and coatings.
Mecanismo De Acción
The mechanism of action of {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. For example, in pharmaceuticals, the compound can inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorinated compound used in pharmaceutical research.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is unique due to its combination of a hexafluoropentynyl group and a sulfanyl-substituted benzene ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
201943-34-2 |
|---|---|
Fórmula molecular |
C12H8F6S |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexafluoropent-1-ynylsulfanylmethylbenzene |
InChI |
InChI=1S/C12H8F6S/c13-10(14)12(17,18)11(15,16)6-7-19-8-9-4-2-1-3-5-9/h1-5,10H,8H2 |
Clave InChI |
BYGDROJYTDMKBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC#CC(C(C(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
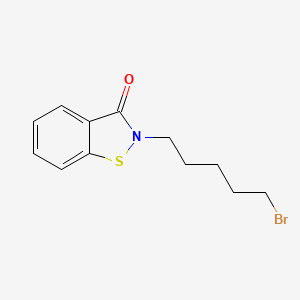


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
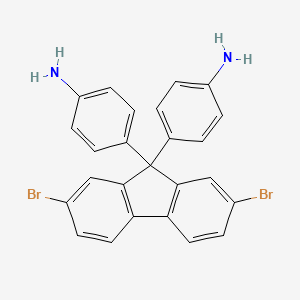
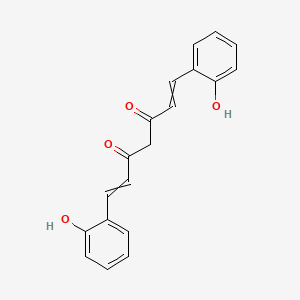
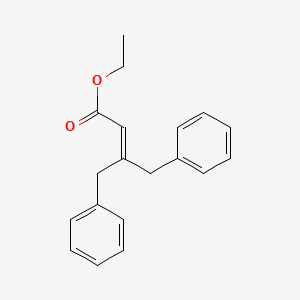
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
